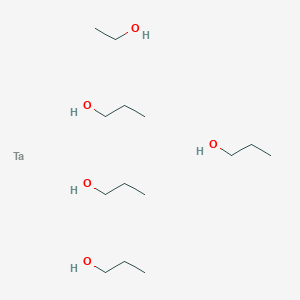
Ethanol;propan-1-ol;tantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol;propan-1-ol;tantalum: is a compound that combines the properties of ethanol, propan-1-ol, and tantalum. Tantalum is a rare, hard, blue-gray metal known for its high melting point and excellent resistance to corrosion .
Preparation Methods
Ethanol
Ethanol can be produced through fermentation of sugars by yeast or via petrochemical processes such as ethylene hydration . The fermentation process involves converting carbohydrates to ethanol using yeast, while the hydration process involves reacting ethylene with steam in the presence of a catalyst .
Propan-1-ol
Propan-1-ol is typically produced by the catalytic hydrogenation of propionaldehyde, which is obtained via the hydroformylation of ethylene . Another method involves the hydroboration-oxidation of propene .
Tantalum
Tantalum is extracted from its ores using methods such as hydrofluoric acid decomposition, sodium hydroxide melting, and chlorination . The metal is then produced by reducing tantalum compounds with sodium, magnesium, or other active metals .
Chemical Reactions Analysis
Ethanol
Ethanol undergoes various chemical reactions, including oxidation, dehydration, and esterification . For example, oxidation of ethanol can produce acetaldehyde and acetic acid, while dehydration can produce ethylene .
Propan-1-ol
Propan-1-ol undergoes typical reactions of primary alcohols, such as oxidation to produce propionaldehyde and carboxylic acids . It can also be converted to alkyl halides using reagents like phosphorus trichloride .
Tantalum
Tantalum is highly resistant to most acids but reacts with halogens upon heating to form tantalum halides . For example, it reacts with chlorine to form tantalum pentachloride .
Scientific Research Applications
Ethanol
Ethanol is widely used in scientific research as a solvent, in the synthesis of organic compounds, and as a biofuel . It is also used in medical applications as an antiseptic and disinfectant .
Propan-1-ol
Propan-1-ol is used as a solvent in the pharmaceutical industry and for resins and cellulose esters . It is also used in the production of disinfectants and antiseptics .
Tantalum
Tantalum is used in the electronics industry for capacitors and high-power resistors . It is also used in medical implants and surgical instruments due to its biocompatibility .
Mechanism of Action
Ethanol
Ethanol exerts its effects by interacting with various molecular targets, including neurotransmitter receptors in the brain, leading to its psychoactive effects . It also acts as a solvent, facilitating chemical reactions by dissolving reactants .
Propan-1-ol
Propan-1-ol acts as a solvent, facilitating the dissolution of various compounds . It also exhibits antimicrobial properties, making it useful in disinfectants .
Tantalum
Tantalum’s high resistance to corrosion and biocompatibility make it suitable for use in harsh chemical environments and medical implants . Its ability to form stable oxides contributes to its corrosion resistance .
Comparison with Similar Compounds
Ethanol
Similar compounds include methanol and isopropanol. Ethanol is unique due to its lower toxicity compared to methanol and its widespread use in beverages .
Propan-1-ol
Similar compounds include propan-2-ol (isopropanol) and butan-1-ol. Propan-1-ol is unique due to its primary alcohol structure, which gives it different reactivity compared to secondary alcohols like isopropanol .
Tantalum
Similar compounds include niobium and tungsten. Tantalum is unique due to its higher resistance to corrosion and its use in electronics and medical applications .
Properties
CAS No. |
45240-70-8 |
|---|---|
Molecular Formula |
C14H38O5Ta |
Molecular Weight |
467.40 g/mol |
IUPAC Name |
ethanol;propan-1-ol;tantalum |
InChI |
InChI=1S/4C3H8O.C2H6O.Ta/c4*1-2-3-4;1-2-3;/h4*4H,2-3H2,1H3;3H,2H2,1H3; |
InChI Key |
VGUOUIQECGXUKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCO.CCCO.CCCO.CCCO.CCO.[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















